molecular formula C9H8INO2S B13000352 2-Iodo-5,6-dimethoxybenzo[d]thiazole

2-Iodo-5,6-dimethoxybenzo[d]thiazole

Cat. No.: B13000352
M. Wt: 321.14 g/mol
InChI Key: LYEZNUXRMMNVTM-UHFFFAOYSA-N
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Description

2-Iodo-5,6-dimethoxybenzo[d]thiazole is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The iodine atom at the 2-position makes it a versatile building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions . The dimethoxy groups on the benzothiazole ring are a privileged structural motif found in compounds with significant biological activity. Specifically, research indicates that dimethoxy-substituted benzothiazoles are potent inhibitors of the enzyme NQO2 (NRH:quinone oxidoreductase 2) . Inhibition of NQO2 is a promising therapeutic strategy for targeting oxidative stress in diseases such as cancer and neurodegenerative disorders . Furthermore, the 5,6-dimethoxybenzothiazole core is a key scaffold in the synthesis of 2-cyanobenzothiazoles, which are useful substrates for developing new luciferin analogs and bio-orthogonal labeling tools . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8INO2S

Molecular Weight

321.14 g/mol

IUPAC Name

2-iodo-5,6-dimethoxy-1,3-benzothiazole

InChI

InChI=1S/C9H8INO2S/c1-12-6-3-5-8(4-7(6)13-2)14-9(10)11-5/h3-4H,1-2H3

InChI Key

LYEZNUXRMMNVTM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)I)OC

Origin of Product

United States

Synthetic Methodologies for 2 Iodo 5,6 Dimethoxybenzo D Thiazole and Its Precursors/derivatives

Strategies for Benzo[d]thiazole Core Construction

The formation of the benzo[d]thiazole ring system is a critical step in the synthesis of the target molecule. Various methods have been developed for this purpose, primarily involving the cyclization of appropriately substituted aniline (B41778) precursors.

Cyclization Reactions Involving Thioamides and Related Precursors

A prevalent and classical method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate (B1210189) salt in the presence of a halogen, typically bromine. This reaction proceeds through an in-situ generated arylthiourea intermediate, which then undergoes oxidative cyclization.

The general reaction is as follows: Substituted Aniline + KSCN + Br₂ → 2-Amino-substituted-benzo[d]thiazole

This approach is highly versatile and has been successfully applied to a wide range of substituted anilines. researchgate.net The reaction is typically carried out in a solvent such as glacial acetic acid or chloroform. researchgate.netrsc.org The use of p-substituted anilines leads to the formation of 6-substituted-2-aminobenzothiazoles. researchgate.net For the synthesis of the precursor to the target molecule, 3,4-dimethoxyaniline (B48930) would be the required starting material. The amino group of the aniline directs the cyclization to form the desired 2-amino-5,6-dimethoxybenzo[d]thiazole.

An alternative iodine-catalyzed method provides an environmentally benign route to 2-aminobenzothiazole (B30445) derivatives using hydrogen peroxide as the oxidant in polyethylene (B3416737) glycol (PEG-400). jocpr.com This metal-free approach offers high yields and represents a greener alternative to traditional methods. jocpr.com

Metal-Catalyzed and Metal-Free Cyclization Approaches

Modern synthetic chemistry has introduced several metal-catalyzed and metal-free alternatives for the construction of the benzo[d]thiazole core.

Ruthenium(III) chloride has been shown to effectively catalyze the intramolecular oxidative coupling of N-arylthioureas to yield 2-aminobenzothiazoles. researchgate.net This method exhibits good functional group tolerance, with electron-rich substrates showing higher reactivity. researchgate.net Similarly, palladium(II) acetate (B1210297) can be used for the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas. researchgate.net

Metal-free approaches include the use of iodine as a catalyst for the condensation of 2-aminothiophenol (B119425) with carboxylic acids or aldehydes. tandfonline.comorganic-chemistry.org An iodine-mediated intramolecular oxidative cyclization of 2-(styrylthio)anilines also provides a route to 2-substituted benzothiazoles without the need for a metal catalyst. organic-chemistry.org

Another notable metal-free method involves the reaction of o-haloanilines with carbon disulfide in the presence of a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This tandem reaction proceeds via a nucleophilic attack followed by an intramolecular SNAr cyclization.

Regioselective Introduction of Dimethoxy Moieties

The presence of two methoxy (B1213986) groups at the 5- and 6-positions of the benzo[d]thiazole ring is a key structural feature of the target compound. The introduction of these groups can be achieved either by starting with a pre-functionalized aromatic ring or through post-synthesis modification.

Pre-functionalization of Aromatic Rings for Methoxylation

The most straightforward strategy to obtain the desired 5,6-dimethoxy substitution pattern is to begin the synthesis with a commercially available and appropriately substituted precursor. For this purpose, 3,4-dimethoxyaniline (also known as 4-aminoveratrole) is the ideal starting material. organic-chemistry.org This compound possesses the required arrangement of methoxy groups on the benzene (B151609) ring, which will translate to the 5- and 6-positions of the resulting benzo[d]thiazole.

Starting MaterialCAS NumberKey Features
3,4-Dimethoxyaniline6315-89-5Commercially available, provides the 5,6-dimethoxy substitution pattern directly.

The use of 3,4-dimethoxyaniline in the cyclization reaction with potassium thiocyanate and bromine, as described in section 2.1.1, would directly lead to the formation of 2-amino-5,6-dimethoxybenzo[d]thiazole .

Post-synthesis Alkoxylation Strategies

While pre-functionalization is the more common approach, post-synthesis modification can also be considered. However, achieving regioselective dimethoxylation on an existing benzothiazole (B30560) ring can be challenging due to the potential for multiple reactive sites. This approach is generally less favored for this specific target due to the ready availability of the dimethoxylated aniline precursor.

Selective Iodination at the 2-Position of the Benzo[d]thiazole Ring

The final step in the synthesis of the target compound is the introduction of an iodine atom at the 2-position of the 5,6-dimethoxybenzo[d]thiazole (B1337568) ring.

The most common and effective method for this transformation is the Sandmeyer reaction . nih.gov This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide nucleophile. In this case, the precursor, 2-amino-5,6-dimethoxybenzo[d]thiazole , would be subjected to diazotization followed by treatment with an iodide salt, such as potassium iodide (KI). nih.gov

The general steps of the Sandmeyer iodination are:

Diazotization: The 2-amino group is treated with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid like H₂SO₄) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.

Iodination: The diazonium salt solution is then treated with a solution of potassium iodide. The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide ion.

The Sandmeyer reaction is a robust and widely used method for introducing halogens onto aromatic rings and is particularly suitable for this synthesis. acs.org

An example of a Sandmeyer iodination on a related aniline derivative, 3,5-dimethoxyaniline, to produce an iodine-substituted methoxy ether has been reported, demonstrating the feasibility of this reaction on methoxy-substituted aromatic systems. acs.org

Table of Synthetic Steps and Intermediates:

StepStarting MaterialReagents and ConditionsIntermediate/Product
13,4-DimethoxyanilineKSCN, Br₂, Glacial Acetic Acid2-Amino-5,6-dimethoxybenzo[d]thiazole
22-Amino-5,6-dimethoxybenzo[d]thiazole1. NaNO₂, H₂SO₄, 0-5 °C; 2. KI2-Iodo-5,6-dimethoxybenzo[d]thiazole

Alternative methods for iodination exist, such as direct C-H iodination. However, achieving selectivity at the 2-position of the benzothiazole ring in the presence of the electron-rich dimethoxy-substituted benzene ring can be challenging. Direct iodination of benzothiazoles under strongly oxidative and acidic conditions has been reported to yield a mixture of iodinated products, including the unexpected 4,7-diiodobenzothiazole. Therefore, the Sandmeyer reaction on the 2-amino precursor remains the most reliable and regioselective method for obtaining the desired this compound.

Direct Iodination Methods

Direct iodination of the benzothiazole ring can be a straightforward approach to introduce an iodine atom. However, the regioselectivity and efficiency of this reaction are highly dependent on the substituents present on the benzothiazole core and the reaction conditions employed. For electron-rich systems like 5,6-dimethoxybenzo[d]thiazole, the electron-donating methoxy groups activate the benzene ring towards electrophilic substitution. This can lead to iodination on the benzene ring rather than the desired C2-position of the thiazole (B1198619) ring.

Direct iodination of benzothiazoles, particularly electron-deficient ones, has been reported to occur under strong oxidative and acidic conditions. mdma.chorganic-chemistry.orgnih.govresearchgate.net For an electron-rich substrate like 5,6-dimethoxybenzo[d]thiazole, achieving selective C2-iodination would require careful control of the reaction conditions to favor substitution on the thiazole ring over the activated benzene ring. A potential method involves the use of iodine in the presence of an oxidizing agent such as iodic acid or periodic acid, which can generate a more reactive iodine species.

A plausible approach for the direct iodination of 5,6-dimethoxybenzo[d]thiazole is outlined below, based on general methods for aromatic iodination. nih.gov

Table 1: Proposed Conditions for Direct Iodination of 5,6-dimethoxybenzo[d]thiazole

EntryIodinating AgentOxidantSolventTemperature (°C)Proposed Yield (%)
1I₂HIO₃Acetic Acid/H₂SO₄50-7040-60
2I₂H₅IO₆AcetonitrileRoom Temp. to 5045-65

Note: The yields are hypothetical and based on reactions with analogous electron-rich aromatic compounds. The actual yields would require experimental validation.

Synthesis via Hypervalent Iodine Reagents

Hypervalent iodine reagents are known for their mild and selective oxidizing properties and have been employed in a variety of synthetic transformations, including the synthesis of heterocyclic compounds. Reagents such as Dess-Martin periodinane (DMP) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) can facilitate intramolecular cyclizations and other reactions leading to the formation of benzothiazole derivatives.

While a direct C-H iodination at the 2-position of a pre-formed benzothiazole using a hypervalent iodine reagent as the iodine source is not a commonly reported method, these reagents can be instrumental in the synthesis of precursors. For instance, a plausible route involves the Sandmeyer-type reaction of a 2-aminobenzothiazole precursor, where a hypervalent iodine compound could potentially be used to generate the diazonium salt intermediate under non-aqueous conditions.

A more direct, albeit less common, application would be the use of an iodine(III) reagent like iodosylbenzene in the presence of an iodine source to effect the iodination. However, the more established route remains the conversion of a 2-amino group. The synthesis of the key precursor, 2-amino-5,6-dimethoxybenzo[d]thiazole, can be achieved from 4,5-dimethoxyaniline through reaction with potassium thiocyanate and bromine. researchgate.netnih.gov Subsequent diazotization of this amino group followed by treatment with an iodide source, a reaction known as the Sandmeyer reaction, would yield the target compound. organic-chemistry.orgiaea.orgmasterorganicchemistry.com

Table 2: Proposed Sandmeyer Iodination of 2-Amino-5,6-dimethoxybenzo[d]thiazole

EntryDiazotizing AgentIodide SourceCatalystSolventTemperature (°C)Proposed Yield (%)
1NaNO₂/H₂SO₄KI-Water/Ethanol0 to Room Temp.60-75
2t-BuONOCuI/I₂-Acetonitrile6065-80

Note: Yields are estimated based on analogous Sandmeyer reactions on aminobenzothiazoles and other heterocyclic amines. cymitquimica.com

Halogen-Exchange Reactions

Halogen-exchange, particularly the Finkelstein reaction, provides a powerful and often high-yielding method for the synthesis of iodoarenes from the corresponding bromo- or chloroarenes. organic-chemistry.orgnih.govsemanticscholar.org This approach is highly relevant for the synthesis of this compound, where a 2-bromo-5,6-dimethoxybenzo[d]thiazole (B2553972) precursor can be converted to the desired iodo-derivative.

The key precursor, 2-bromo-5,6-dimethoxybenzo[d]thiazole, can be synthesized from 2-amino-5,6-dimethoxybenzo[d]thiazole via a Sandmeyer-type bromination reaction using reagents like copper(I) bromide. Alternatively, direct bromination of the 5,6-dimethoxybenzo[d]thiazole at the 2-position might be achievable under specific conditions, although this could also lead to bromination of the activated benzene ring. bohrium.com

Once the 2-bromo precursor is obtained, the halogen exchange is typically carried out using an excess of an iodide salt, such as sodium iodide or potassium iodide, often in the presence of a copper(I) catalyst and a ligand to facilitate the reaction. mdma.chorganic-chemistry.orgnih.govsemanticscholar.org

Table 3: Proposed Conditions for Halogen-Exchange Reaction

EntrySubstrateIodide SourceCatalystLigandSolventTemperature (°C)Proposed Yield (%)
12-Bromo-5,6-dimethoxybenzo[d]thiazoleNaICuIN,N'-DimethylethylenediamineDioxane11085-95
22-Bromo-5,6-dimethoxybenzo[d]thiazoleKICuIProlineDMSO12080-90

Note: The proposed yields are based on the high efficiency of copper-catalyzed Finkelstein reactions reported for a variety of aryl bromides. mdma.chorganic-chemistry.orgnih.govsemanticscholar.org

Convergent and Divergent Synthetic Pathways to the Target Compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

A convergent synthesis would involve the preparation of two or more complex fragments that are then combined in the later stages of the synthesis. For the target compound, a convergent approach could involve the synthesis of a 2-iodo-thiazole ring fragment and a separate 4,5-dimethoxy-1,2-phenylenediamine fragment. These could then be condensed to form the final benzothiazole ring system. However, a more common and practical approach that can be considered convergent in spirit is the Hantzsch thiazole synthesis, where a substituted α-haloketone is reacted with a thioamide. In the context of the target compound, this would be less direct for forming the benzothiazole ring itself but is a key strategy for thiazole synthesis in general.

A divergent synthesis is often more practical for this class of compounds. This strategy involves the synthesis of a common intermediate, in this case, 5,6-dimethoxybenzo[d]thiazole or one of its 2-substituted derivatives, which can then be diversified to a range of final products.

Scheme 1: A Divergent Synthetic Approach to this compound

In this divergent pathway, 2-amino-5,6-dimethoxybenzo[d]thiazole serves as a key intermediate. From this point, it can be converted directly to the target iodo-compound via a Sandmeyer reaction. Alternatively, it can be converted to the bromo-analogue, which can then undergo a halogen-exchange reaction to furnish the final product. This divergent approach allows for the synthesis of multiple 2-halo-substituted derivatives from a single precursor.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. For the synthesis of this compound, several parameters can be fine-tuned for each of the proposed synthetic steps.

For the Sandmeyer reaction , key variables include the choice of diazotizing agent (e.g., sodium nitrite (B80452) with mineral acid vs. organic nitrites like tert-butyl nitrite), the iodide source (e.g., KI, CuI/I₂), the presence and type of copper catalyst, the solvent, and the reaction temperature. iaea.orgmasterorganicchemistry.comcymitquimica.comresearchgate.net For instance, using an organic nitrite in a non-aqueous solvent can sometimes improve the yield and substrate scope for water-sensitive compounds. cymitquimica.com

In the case of the copper-catalyzed halogen-exchange reaction , the choice of the copper source (e.g., CuI, CuBr), the ligand, the solvent, and the temperature are critical. mdma.chorganic-chemistry.orgnih.govsemanticscholar.org The ligand plays a significant role in stabilizing the copper catalyst and facilitating the exchange. Diamine ligands, such as N,N'-dimethylethylenediamine, have been shown to be highly effective. mdma.chorganic-chemistry.orgnih.govsemanticscholar.org The solvent also has a pronounced effect, with polar aprotic solvents like dioxane, DMF, or DMSO often giving good results.

Table 4: Optimization Parameters for Key Synthetic Steps

ReactionKey Parameters to OptimizePotential Improvements
Sandmeyer Iodination Diazotizing agent, iodide source, catalyst, solvent, temperature.Use of t-BuONO for non-aqueous conditions; combination of CuI and I₂ for improved yield.
Halogen Exchange Copper source, ligand, solvent, temperature, iodide salt concentration.Screening of different diamine or amino acid ligands; use of co-solvents to improve solubility.

Ultimately, a systematic study involving the variation of these parameters would be necessary to establish the optimal conditions for the synthesis of this compound with the highest possible yield and purity.

Advanced Reactivity and Transformation Studies of 2 Iodo 5,6 Dimethoxybenzo D Thiazole

Exploration of Carbon-Iodine (C-I) Bond Reactivity

The carbon-iodine bond at the 2-position of 2-Iodo-5,6-dimethoxybenzo[d]thiazole is the primary site for a variety of synthetic modifications. Its relatively low bond dissociation energy and susceptibility to oxidative addition make it an ideal handle for cross-coupling, nucleophilic substitution, and radical reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The iodo-substituent at the electron-deficient 2-position of the benzothiazole (B30560) ring makes this compound an excellent substrate for these transformations.

The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond between an organohalide and an organoboron compound, has been successfully applied to benzothiazole derivatives. For instance, the coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids proceeds in moderate to excellent yields using a palladium catalyst. rsc.org While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of similar systems suggests its high potential as a coupling partner. The reaction would typically employ a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) and a solvent system like dioxane/water or toluene/water. nih.govmdpi.comresearchgate.netmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
2-Amino-6-bromobenzothiazoleAryl boronic acidsPd(PPh₃)₄K₃PO₄Toluene/H₂O95Moderate to Excellent
3-ChloroindazoleAryl/heteroaryl boronic acidsPd₂(dba)₃/XPhosK₃PO₄Dioxane/H₂O100Good to Excellent
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl boronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane70-80Good

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes. The reaction of this compound with various terminal alkynes would be expected to proceed under standard Sonogashira conditions, which involve a palladium source (e.g., Pd(PPh₃)₂Cl₂), a copper salt (e.g., CuI), a base (typically an amine like triethylamine (B128534) or diisopropylamine), and a suitable solvent. wikipedia.orgorganic-chemistry.org Nickel-catalyzed Sonogashira-type couplings have also emerged as a viable alternative. nih.gov

Table 2: General Conditions for Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp
Aryl Iodide/BromideTerminal AlkynePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI)Amine (e.g., Et₃N)DMF, THF, or AmineRoom Temp to mild heating
Aryl Iodide/BromideTerminal AlkyneNi catalyst, LigandBase (e.g., KF)DMAc60°C

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, allowing for the formation of carbon-nitrogen bonds. This reaction would enable the introduction of a wide range of primary and secondary amines at the 2-position of the benzothiazole core. While direct examples with this compound are not readily found in the literature, the general applicability of this reaction to aryl halides, including other heterocyclic systems, is well-established. The reaction typically requires a palladium catalyst with a specialized phosphine ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOt-Bu, K₃PO₄).

Nucleophilic Substitution at the Iodo-Position

The electron-withdrawing nature of the benzothiazole ring system facilitates nucleophilic aromatic substitution (SNAr) at the 2-position. The iodo group, being a good leaving group, can be displaced by a variety of nucleophiles. Studies on 2-halo-benzothiazoles have shown that they readily react with nucleophiles like methoxide (B1231860) and thiophenoxide. organic-chemistry.org Therefore, it is anticipated that this compound would react with a range of nucleophiles, including alkoxides, thiolates, and amines, to yield the corresponding 2-substituted benzothiazoles. These reactions are often promoted by heat or microwave irradiation.

Radical Reactions Involving the C-I Bond

The relatively weak C-I bond in this compound makes it a potential substrate for radical reactions. Photochemical studies on the parent compound, 2-iodobenzothiazole (B74616), have demonstrated that UV irradiation can lead to homolytic cleavage of the C-I bond, forming a 2-benzothiazolyl radical. wikipedia.org This radical can then undergo further reactions, such as cyclization. wikipedia.orgresearchgate.net It is plausible that this compound could participate in similar radical-mediated transformations, initiated either photochemically or with a radical initiator, opening avenues for the synthesis of novel fused heterocyclic systems.

Functionalization of the Benzothiazole Core and Dimethoxy Moieties

Beyond the reactivity of the C-I bond, the benzothiazole core itself, along with the activating dimethoxy groups, can be subjected to further functionalization.

Electrophilic Aromatic Substitution on the Benzo Ring

The two methoxy (B1213986) groups at the 5- and 6-positions are strong activating groups and are ortho-, para-directing. This makes the benzene (B151609) portion of the benzothiazole highly susceptible to electrophilic aromatic substitution. The most likely positions for electrophilic attack are the C4 and C7 positions, which are ortho to the methoxy groups. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid. nih.govresearchgate.net For the 5,6-dimethoxybenzothiazole system, milder nitrating agents might be necessary to avoid over-reaction or degradation. The regioselectivity would be dictated by the powerful directing effect of the methoxy groups.

Halogenation , such as bromination or chlorination, can be carried out using the respective halogen in the presence of a Lewis acid catalyst or other activating agents. mdpi.com For highly activated systems like the one , the reaction may proceed even without a catalyst. Direct electrophilic halogenation has been successfully demonstrated on the thiazolo[5,4-d]thiazole (B1587360) ring system. researchgate.net

Directed C-H Functionalization Strategies

In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical method for the modification of aromatic and heterocyclic compounds. rsc.orgnih.govmdpi.comnih.gov For the 5,6-dimethoxybenzothiazole core, the nitrogen atom of the thiazole (B1198619) ring or one of the oxygen atoms of the methoxy groups could potentially act as a directing group, guiding a transition metal catalyst to activate a specific C-H bond. This strategy could allow for the selective introduction of various functional groups at positions that are not easily accessible through classical electrophilic substitution. For example, palladium-catalyzed oxidative C-H/C-H cross-coupling has been developed for benzothiazoles, enabling their direct arylation. researchgate.net

Reactions Involving the Thiazole Nitrogen and Sulfur Atoms

The thiazole ring in this compound contains two key heteroatoms, nitrogen and sulfur, which dictate a significant portion of its reactivity. The nitrogen atom is nucleophilic and can be readily alkylated, while the sulfur atom can undergo oxidation.

The nitrogen atom of the benzothiazole ring is a common site for alkylation, leading to the formation of quaternary benzothiazolium salts. This reaction, known as quaternization, typically proceeds via an SN2 mechanism when reacting with alkyl halides. mdpi.comyoutube.com The resulting benzothiazolium salts are important precursors for the synthesis of cyanine (B1664457) dyes and other functional materials. While specific studies on the quaternization of this compound are not extensively documented, the general reactivity of benzothiazoles suggests that it would readily react with various alkylating agents. researchgate.netacs.org The electron-donating nature of the dimethoxy groups is expected to enhance the nucleophilicity of the thiazole nitrogen, potentially accelerating the rate of quaternization compared to unsubstituted benzothiazoles.

The sulfur atom in the thiazole ring is generally less reactive than the nitrogen but can participate in oxidation reactions, as will be discussed in section 3.3.

Table 1: Representative N-Alkylation Reactions of Benzothiazole Derivatives Note: This table presents generalized reactions for benzothiazole systems, as specific data for this compound is not readily available. The reactivity is expected to be analogous.

Alkylating AgentReagent/SolventProduct TypeReference
Methyl IodideDMFN-Methylbenzothiazolium iodide mdpi.com
Benzyl BromideAcetonitrileN-Benzylbenzothiazolium bromide researchgate.net
Ethyl BromoacetateEthanolN-(Carboethoxymethyl)benzothiazolium bromide acs.org

Oxidative and Reductive Transformations

The presence of the iodine atom at the 2-position and the sulfur atom in the thiazole ring makes this compound susceptible to both reductive and oxidative transformations.

Reductive Transformations:

The most significant reductive transformation for this compound is the dehalogenation of the carbon-iodine bond. The C-I bond at the 2-position of the benzothiazole ring is relatively weak and can be cleaved under reductive conditions. Studies on 2-iodobenzothiazole have shown that it can be quantitatively reduced to benzothiazole using alkanethiols in methanol. organic-chemistry.org This reaction is autocatalytic and is accelerated by the presence of acid. organic-chemistry.org It is highly probable that this compound would undergo a similar reductive dehalogenation to yield 5,6-dimethoxybenzo[d]thiazole (B1337568). Other general methods for reductive dehalogenation of aryl halides, such as using sodium or calcium in a lower alcohol, could also be applicable. mdpi.com

Oxidative Transformations:

The sulfur atom in the benzothiazole ring can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. youtube.comjchemrev.com This transformation significantly alters the electronic properties of the molecule, as the sulfoxide and sulfone groups are strongly electron-withdrawing. nih.gov The oxidation of sulfides to sulfoxides and sulfones is a well-established area of organic synthesis, with a variety of reagents available to achieve these transformations selectively. organic-chemistry.org For instance, hydrogen peroxide in the presence of a suitable catalyst can be used. organic-chemistry.org The selective oxidation to the sulfoxide can be achieved by using one equivalent of the oxidizing agent, while the use of excess oxidant under harsher conditions typically leads to the sulfone. nih.govnih.gov The electron-rich nature of the 5,6-dimethoxy-substituted ring may influence the ease of oxidation at the sulfur atom.

Table 2: General Reagents for Oxidative and Reductive Transformations of Substituted Benzothiazoles

TransformationReagent(s)ProductReference
Reductive DehalogenationEthanethiol, Methanol5,6-Dimethoxybenzo[d]thiazole organic-chemistry.org
Oxidation to SulfoxideHydrogen Peroxide (1 equiv.), Acetic AcidThis compound-3-oxide jchemrev.com
Oxidation to Sulfonem-Chloroperbenzoic acid (m-CPBA) (>2 equiv.)This compound-3,3-dioxide nih.gov

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the reactions of this compound is crucial for controlling the reaction outcomes and designing new synthetic routes.

Mechanism of Reductive Dehalogenation:

The reductive dehalogenation of 2-iodobenzothiazole by alkanethiols has been investigated, and a mechanism has been proposed. organic-chemistry.org The reaction is suggested to proceed through a nucleophilic attack of the thiol on the iodine atom, leading to the formation of a sulfenyl iodide and the benzothiazole anion, which is then protonated by the solvent. The reaction is autocatalyzed by the hydroiodic acid produced during the reaction. organic-chemistry.org For this compound, the electron-donating dimethoxy groups would likely stabilize the benzothiazole anion intermediate, potentially facilitating the reaction.

Mechanism of N-Alkylation:

The N-alkylation of the thiazole nitrogen is generally understood to proceed via a classical SN2 mechanism. mdpi.com The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent, leading to the displacement of a leaving group and the formation of a new C-N bond. Computational studies on benzothiazole derivatives can help in understanding the charge distribution and the frontier molecular orbitals (HOMO-LUMO), which in turn explains the nucleophilic character of the nitrogen atom. mdpi.com

Mechanism of Sulfur Oxidation:

The oxidation of sulfides to sulfoxides and sulfones is believed to proceed through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent (e.g., a peroxy acid). This initially forms a sulfoxide. A second oxidation step, which is generally slower than the first, can then occur on the sulfoxide to yield the sulfone. youtube.com The electron density at the sulfur atom, which is influenced by the substituents on the benzothiazole ring, plays a key role in the rate of this reaction. The electron-donating dimethoxy groups in this compound would be expected to increase the electron density on the sulfur atom, thereby potentially increasing its reactivity towards oxidation.

Structural Elucidation and Spectroscopic Characterization Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Iodo-5,6-dimethoxybenzo[d]thiazole, a complete assignment of proton and carbon signals would be achieved through a suite of 1D and 2D NMR experiments.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration. For this compound, one would expect to observe two singlets in the aromatic region corresponding to the two protons on the benzene (B151609) ring, and two singlets in the aliphatic region for the two non-equivalent methoxy (B1213986) groups. The exact chemical shifts are influenced by the solvent, concentration, and temperature. eurisotop.comipb.pt

Expected ¹H NMR Data Profile

Protons Expected Chemical Shift (ppm) Multiplicity
Ar-H ~7.0-7.5 s
Ar-H ~7.0-7.5 s
-OCH₃ ~3.9 s
-OCH₃ ~3.9 s

Note: This table is predictive. Actual chemical shifts require experimental data.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, nine distinct signals are expected. The carbon atom attached to the iodine (C-2) would be significantly shifted, and its chemical shift is a key diagnostic marker. The chemical shifts of the methoxy carbons and the aromatic carbons provide further structural confirmation.

Expected ¹³C NMR Data Profile

Carbon Atom Expected Chemical Shift (ppm)
C2 (C-I) ~80-100
C3a ~150-155
C4 ~100-105
C5 ~145-150
C6 ~148-153
C7 ~103-108
C7a ~130-135
-OCH₃ ~55-60
-OCH₃ ~55-60

Note: This table is predictive. Actual chemical shifts require experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecular structure. amazonaws.com

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other. In this molecule, with isolated aromatic protons, no cross-peaks would be expected in the aromatic region, confirming their substitution pattern. amazonaws.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. mdpi.com This would definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy proton signals to the methoxy carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is an essential technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. researchgate.net For this compound, HRMS would be used to measure the exact mass of the molecular ion. This experimental value is then compared to the calculated mass for the proposed formula, C₉H₈INO₂S, providing a high degree of confidence in the molecular formula. bldpharm.comcymitquimica.com

HRMS Data Table

Parameter Value
Molecular Formula C₉H₈INO₂S
Calculated Mass (M) 320.9320
Expected [M+H]⁺ 321.9393

Note: The expected [M+H]⁺ is the calculated value. An experimental finding would need to be within a very small tolerance (typically <5 ppm) of this value.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Crystal Packing Modes and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This packing is governed by various non-covalent intermolecular interactions, such as hydrogen bonds, π–π stacking, and halogen bonding. acs.org In the case of this compound, the presence of the iodine atom introduces the possibility of halogen bonding (C-I···N or C-I···S interactions), which can significantly influence the supramolecular architecture. Furthermore, π–π stacking interactions between the electron-rich benzothiazole (B30560) ring systems are a common feature in the crystal packing of such aromatic compounds. rsc.org

Conformational Analysis in the Crystalline State

For this compound, the bulky iodine atom at the 2-position and the two methoxy groups at the 5- and 6-positions on the benzene ring are expected to be the primary determinants of its crystalline conformation. Intermolecular interactions, such as halogen bonding involving the iodine atom and hydrogen bonding with the methoxy groups, would likely play a significant role in the crystal packing. The orientation of the methoxy groups relative to the benzothiazole ring will be a critical factor in defining the conformational isomers present in the solid state.

Table 1: Predicted Conformational Data for this compound

Parameter Predicted Value/Observation
Dihedral Angle (C-S-C-N) Expected to be near 0°, indicating planarity of the thiazole (B1198619) ring.
Methoxy Group Orientation Likely to adopt a conformation that minimizes steric hindrance with adjacent atoms.

| Intermolecular Interactions | Potential for C-I···N or C-I···S halogen bonds and C-H···O hydrogen bonds. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. For this compound, the vibrational spectra would be characterized by bands corresponding to the benzothiazole core and its substituents.

The IR spectrum is expected to show characteristic absorption bands for the C=N stretching of the thiazole ring, typically observed in the range of 1600-1650 cm⁻¹. The aromatic C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the two methoxy groups are anticipated to produce strong bands around 1020-1250 cm⁻¹. The presence of the C-I bond would be indicated by a stretching vibration at lower frequencies, generally below 600 cm⁻¹.

Raman spectroscopy would complement the IR data. The symmetric vibrations of the aromatic ring and the C-S stretching vibration of the thiazole ring are often more prominent in the Raman spectrum. The C-I stretching vibration would also be Raman active. A comparative analysis of both IR and Raman spectra would provide a comprehensive vibrational assignment for the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Expected Wavenumber Range (cm⁻¹) Technique
C=N Stretch (Thiazole) 1600-1650 IR, Raman
Aromatic C=C Stretch 1450-1600 IR, Raman
C-O Stretch (Methoxy) 1020-1250 IR
C-S Stretch (Thiazole) 600-800 Raman

| C-I Stretch | < 600 | IR, Raman |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.org

A smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the ground state, correlating with higher chemical reactivity, lower kinetic stability, and higher polarizability. scirp.orgscirp.org

A larger HOMO-LUMO gap indicates greater stability and lower chemical reactivity. scirp.org

In studies of various benzothiazole (B30560) derivatives, the HOMO is typically delocalized across the entire π-conjugated system, while the LUMO's localization can be influenced by substituents. nih.gov For 2-Iodo-5,6-dimethoxybenzo[d]thiazole, the electron-donating methoxy (B1213986) groups (-OCH₃) are expected to raise the energy of the HOMO, while the electron-withdrawing, polarizable iodine atom would influence both HOMO and LUMO levels, likely leading to a relatively small energy gap and suggesting a chemically reactive nature.

Table 1: Representative Frontier Orbital Energies for Substituted Benzothiazoles (Calculated via DFT) Note: This table presents data for analogous compounds to illustrate substituent effects. Values for this compound would require specific calculation but are expected to follow these trends.

CompoundSubstituent(s)EHOMO (eV)ELUMO (eV)ΔE (eV)Source
BenzothiazoleNone--4.73 mdpi.com
2-SCH₃-Benzothiazole2-Methylthio-0.2184-0.03430.1841 scirp.org
2-OH-Benzothiazole2-Hydroxy-0.2114-0.00560.2058 scirp.org
Compound with -CF₃Trifluoromethyl--4.46 mdpi.com
Compound with -OCH₃Methoxy--- mdpi.com

Data sourced from studies utilizing DFT methods like B3LYP. scirp.orgmdpi.com The significant variation in reported energy values highlights dependency on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electron density of a molecule, providing a guide to its charge distribution. mdpi.com These maps are invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. scirp.orgnih.gov

The color-coding on an MEP map typically follows this convention:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. nih.gov

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. nih.gov

Green/Yellow: Regions of intermediate or neutral potential.

For the this compound molecule, an MEP analysis would likely reveal a nuanced landscape. The nitrogen atom in the thiazole (B1198619) ring and the oxygen atoms of the dimethoxy groups are expected to be electron-rich (red/yellow regions), making them potential hydrogen bond acceptors and sites for electrophilic interaction. mdpi.comresearchgate.net Conversely, the hydrogen atoms on the aromatic ring and the region around the electropositive iodine atom (due to a phenomenon known as a σ-hole) would exhibit positive potential (blue/green regions), marking them as sites for nucleophilic interaction. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a key tool for elucidating reaction mechanisms, allowing researchers to map out the energy landscape of a chemical transformation. This involves locating reactant and product structures, as well as the high-energy transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

While no specific transition state analyses for reactions involving this compound are readily available, studies on the core benzothiazole structure provide a template for how such investigations are conducted. For example, the atmospheric oxidation of benzothiazole by hydroxyl (•OH) radicals has been modeled theoretically. nih.gov These calculations predicted that the reaction proceeds via the initial formation of a pre-reaction complex, followed by OH attack at various positions on both the benzene (B151609) and thiazole rings. nih.gov The calculations successfully predicted the formation of several hydroxybenzothiazole products, demonstrating the power of theory to forecast reaction outcomes. nih.gov

Similar computational approaches could be applied to predict the outcomes of reactions involving this compound, such as its synthesis via cyclization reactions or its participation in cross-coupling reactions, which are common for iodo-aromatic compounds. mdpi.comorganic-chemistry.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis explores the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. For a molecule like this compound, this would involve analyzing the rotation of the methoxy groups. Molecular Dynamics (MD) simulations extend this by modeling the physical movements of atoms and molecules over time, providing a dynamic picture of the molecule's behavior. biointerfaceresearch.comnih.gov

MD simulations of benzothiazole derivatives are often used to understand their interactions with biological macromolecules, such as enzymes or proteins. nih.govacs.org These simulations can reveal:

The stability of the molecule-protein complex. nih.gov

Key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

The conformational changes the molecule undergoes upon binding.

For this compound, an MD simulation could provide insight into its flexibility, how it interacts with solvent molecules, and its potential to bind to specific biological targets. Such studies are crucial in fields like drug design, where understanding the dynamic fit between a ligand and its receptor is essential. biointerfaceresearch.com

Spectroscopic Property Predictions

Theoretical calculations are highly effective at predicting spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds and the interpretation of experimental data.

Table 2: Predicted Spectroscopic Properties of Benzothiazole Derivatives This table illustrates the types of spectroscopic data that can be predicted computationally. Specific values are highly dependent on the exact molecule and computational method.

Spectroscopic PropertyComputational MethodTypical ApplicationSource
¹H & ¹³C NMR Chemical ShiftsGIAO (Gauge-Independent Atomic Orbital) / DFTStructural elucidation and confirmation mdpi.comnih.gov
Vibrational Frequencies (IR)DFT / B3LYPAssignment of experimental IR bands to specific molecular vibrations mdpi.commdpi.com
UV-Vis Absorption SpectraTD-DFT (Time-Dependent DFT)Prediction of electronic transitions (λmax) nih.govmdpi.com

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (δ). mdpi.comresearchgate.net Studies on a wide range of benzothiazole derivatives have shown a strong correlation between theoretically calculated and experimentally measured ¹H and ¹³C NMR shifts. nih.govuq.edu.auresearchgate.net For this compound, such calculations would predict the specific resonance frequencies for each unique carbon and hydrogen atom, accounting for the electron-donating effects of the methoxy groups and the anisotropic and electronic effects of the iodine atom.

Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations are crucial for assigning specific absorption bands to the stretching and bending modes of particular bonds (e.g., C=N stretch, C-H bend). nih.gov For benzothiazole derivatives, DFT calculations have been shown to reproduce experimental FT-IR spectra with good accuracy, typically with methods like B3LYP. mdpi.com A theoretical vibrational analysis of this compound would help to identify the characteristic frequencies associated with the benzothiazole core and the iodo and dimethoxy functional groups.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computationally derived properties with its chemical reactivity. These models use a set of "descriptors" to predict the reactivity of new, untested compounds.

While a specific QSRR model for this compound has not been reported, the necessary descriptors can be readily calculated using the methods described above. Key descriptors often include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and Mulliken charges. scirp.org

Topological Descriptors: Describing molecular size, shape, and branching.

Lipophilicity Descriptors: Such as the partition coefficient (log P). nih.gov

Structure-activity relationship (SAR) studies on iodinated benzothiazoles have shown a strong correlation between lipophilicity (log P) and binding affinity to certain biological targets. nih.gov A QSRR model could be developed for a series of related benzothiazoles to predict a specific type of reactivity, for instance, their rate of reaction in a particular chemical transformation or their potency as inhibitors of a target enzyme. The calculated properties of this compound would serve as valuable input parameters for such predictive models.

Exploration of Advanced Material and Catalytic Applications

Rational Design and Synthesis of Functional Materials Incorporating the 2-Iodo-5,6-dimethoxybenzo[d]thiazole Core

The unique electronic and structural characteristics of this compound make it a compelling candidate for the development of novel functional materials. The fusion of an electron-rich dimethoxybenzene ring with an electron-deficient thiazole (B1198619) ring establishes an intrinsic donor-acceptor character, which is a critical feature for many advanced materials. The presence of the iodo group offers a versatile handle for further chemical modification through cross-coupling reactions, enabling the integration of this core into larger, more complex architectures.

Optoelectronic Materials Research

The benzothiazole (B30560) unit is a well-known component in materials designed for organic electronics due to its thermal stability and electron-accepting nature. The this compound scaffold could be leveraged in optoelectronic applications by harnessing its inherent properties and functionalizing it further.

The electron-donating methoxy (B1213986) groups enhance the electron density of the benzothiazole system, which can be used to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The reactive iodo-substituent is particularly significant, as it allows for the facile incorporation of this building block into conjugated polymer backbones or the attachment of other functional groups through reactions like Suzuki or Sonogashira couplings. This would allow for the creation of materials with tailored photophysical properties, such as specific absorption and emission wavelengths, potentially leading to applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 1: Hypothetical Optoelectronic Properties of Functionalized this compound Derivatives

Derivative StructurePotential ApplicationTheoretical Property
Polymer with alternating benzothiazole and fluorene (B118485) unitsOrganic Light-Emitting Diodes (OLEDs)Blue emission, high quantum efficiency
Small molecule with terminal triphenylamine (B166846) groupsOrganic Photovoltaics (OPVs)Broad absorption spectrum, good charge mobility
Dye with benzothiazole acceptor and coumarin (B35378) donorDye-Sensitized Solar Cells (DSSCs)Strong visible light absorption, efficient electron injection

This table is illustrative and presents potential outcomes based on the known functions of related chemical structures.

Polymer Chemistry and Advanced Coatings

In the realm of polymer chemistry, this compound can serve as a valuable monomer or additive. Its incorporation into a polymer chain via the reactive iodine site could impart beneficial properties to the resulting material. The rigid benzothiazole core can enhance the thermal stability and mechanical strength of polymers.

Furthermore, the dimethoxy groups can improve solubility and processing characteristics. In the context of advanced coatings, polymers containing this moiety could exhibit enhanced refractive indices, UV resistance, and anti-corrosion properties, owing to the robust nature of the benzothiazole ring system.

Applications in Homogeneous and Heterogeneous Catalysis

The structural features of this compound suggest its potential utility in both catalysis as a ligand precursor and as a participant in certain catalytic reactions itself.

Ligand Design and Coordination Chemistry

Thiazole-containing molecules are known to act as effective ligands for a variety of transition metals. The nitrogen atom in the thiazole ring of this compound possesses a lone pair of electrons that can coordinate to a metal center. This allows for the design of novel ligands for homogeneous catalysis. The electronic properties of the resulting metal complex could be fine-tuned by the electron-donating methoxy groups.

The iodine atom at the 2-position adds another dimension to its coordination potential. It can act as a halogen bond donor, interacting with Lewis basic sites on a metal complex or substrate, which could influence the stereochemical outcome of a catalytic reaction. This dual-coordination capability could lead to the development of highly selective catalysts for reactions such as asymmetric synthesis.

Table 2: Potential Ligand Applications in Catalysis

Metal CenterPotential Catalytic ApplicationRole of this compound
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck)N-coordination to stabilize the active catalytic species
Rhodium (Rh)HydroformylationN-coordination to influence regioselectivity
Copper (Cu)Atom Transfer Radical Polymerization (ATRP)N-coordination to control the polymerization rate

This table is illustrative, suggesting potential catalytic systems based on the known coordination chemistry of thiazoles.

Organocatalysis and Hypervalent Iodine Chemistry

Hypervalent iodine compounds are used as versatile and environmentally benign oxidizing agents in organic synthesis, often acting as catalysts. Aryl iodides, such as this compound, can serve as precursors to catalytically active hypervalent iodine(III) or iodine(V) species.

Upon oxidation (e.g., with agents like meta-chloroperoxybenzoic acid), the iodine atom in this compound could be converted into a hypervalent iodine center, such as an iodosyl (B1239551) (-IO) or iodyl (-IO₂) group, or form diaryliodonium salts. These species can then catalyze a variety of oxidative transformations, including the functionalization of alkenes and the oxidation of alcohols. The benzothiazole core would act as a scaffold, and the methoxy groups could modulate the reactivity and stability of the hypervalent iodine center.

Role as Versatile Building Blocks in Complex Molecule Synthesis

Perhaps the most immediate and well-established utility of this compound is its role as a versatile building block in synthetic organic chemistry. The carbon-iodine bond is relatively weak and highly susceptible to a wide range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

This compound is an ideal substrate for numerous palladium-catalyzed cross-coupling reactions. For instance, it can readily undergo:

Suzuki Coupling: with boronic acids or esters to form new C-C bonds.

Sonogashira Coupling: with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: with amines to install nitrogen-based functional groups.

Stille Coupling: with organostannanes.

These reactions provide a robust platform for elaborating the this compound core into more complex molecules, which may be targets for pharmaceutical, agrochemical, or materials science research.

Table 3: Representative Transformations of this compound as a Building Block

Reaction TypeCoupling PartnerResulting StructurePotential Utility of Product
Suzuki CouplingPhenylboronic acid2-Phenyl-5,6-dimethoxybenzo[d]thiazoleCore for liquid crystals or OLEDs
Sonogashira CouplingEthynyltrimethylsilane2-(Trimethylsilylethynyl)-5,6-dimethoxybenzo[d]thiazoleIntermediate for conjugated materials
Buchwald-HartwigMorpholine2-(Morpholino)-5,6-dimethoxybenzo[d]thiazoleScaffold for medicinal chemistry

This table provides examples of expected chemical reactivity based on the known behavior of aryl iodides in cross-coupling reactions.

Photophysical Properties Research for Advanced Optical Devices

Detailed experimental studies on the specific photophysical properties of this compound are not extensively available in publicly accessible scientific literature. However, the influence of substituents on the benzothiazole core allows for a general discussion of its potential characteristics. The presence of electron-donating methoxy groups and an electron-withdrawing iodo-substituent on the benzothiazole ring suggests that this molecule could possess interesting photophysical behaviors relevant to optical devices.

The photophysical properties of substituted benzothiazoles are highly tunable. For instance, the position of hydroxyl groups on a benzothiazole derivative can modulate the excited-state dynamics, leading to shifts in emission wavelengths. While no specific data exists for this compound, it is known that benzothiazole derivatives can be used to construct materials for white light emission by combining different emitters.

In related benzothiazole systems, phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) are observed, which lead to large Stokes shifts and dual emission, properties that are highly desirable for applications in sensors and light-emitting diodes (OLEDs). The substitution pattern of this compound does not lend itself to ESIPT, which typically requires a hydroxyl group in a specific position. However, the interplay between the electron-donating dimethoxy groups and the electron-withdrawing iodo group could still result in significant intramolecular charge transfer (ICT) character upon photoexcitation, which would make its emission sensitive to the polarity of its environment.

A theoretical investigation into the photophysical properties of new benzothiazole derivatives for OLEDs has shown that the electronic and optical properties are highly dependent on the molecular structure. While specific data for this compound is not available, a summary of expected photophysical parameters based on related compounds is presented in Table 1.

Table 1: Predicted Photophysical Properties of this compound Based on Analogous Compounds

PropertyPredicted CharacteristicRationale Based on Related Compounds
Absorption Maximum (λabs) UV-A to near-visible regionBenzothiazole core absorbs in the UV; substituents can shift this to longer wavelengths.
Emission Maximum (λem) Blue to Green regionThe combination of electron-donating and withdrawing groups often results in emission in this range for similar fluorophores.
Quantum Yield (ΦF) ModerateThe heavy iodine atom may decrease the fluorescence quantum yield through intersystem crossing.
Stokes Shift Moderate to LargeIntramolecular charge transfer character would likely lead to a significant Stokes shift.

This table is predictive and not based on experimental data for the specific compound.

Supramolecular Assembly and Crystal Engineering Studies

There is a lack of published crystal structure data for this compound. However, the principles of crystal engineering allow for predictions regarding its solid-state packing and intermolecular interactions. The molecular structure contains several features that would dictate its supramolecular assembly: the planar benzothiazole ring system, the iodine atom capable of halogen bonding, and the methoxy groups which can act as hydrogen bond acceptors.

In the crystal structures of related iodinated aromatic compounds, such as 4-iodobenzoic acid, halogen bonds (I···I or I···O/N interactions) are often observed as a significant structure-directing force. For instance, in the crystal structure of N-(1,3-benzothiazol-2-yl)-4-iodobenzene-1-sulfonohydrazide, C–I···π interactions were found to be crucial in defining the supramolecular arrangement. It is therefore highly probable that the iodine atom in this compound would participate in halogen bonding.

The interplay of these various non-covalent interactions would determine the final crystal lattice. The study of different packing motifs, such as herringbone versus slipped-stack arrangements, is critical as it directly influences the bulk material's electronic and photophysical properties, which is a key consideration for applications in solid-state optical devices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.